molecular formula C9H7BrN4O2 B3430268 5-(3-Bromophenyl)-2h-tetrazole-2-acetic acid CAS No. 81595-03-1

5-(3-Bromophenyl)-2h-tetrazole-2-acetic acid

Cat. No.: B3430268
CAS No.: 81595-03-1
M. Wt: 283.08 g/mol
InChI Key: BGORYZAIBVJRDC-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)-2h-tetrazole-2-acetic acid: is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug design

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Bromophenyl)-2h-tetrazole-2-acetic acid typically involves the following steps:

    Formation of Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Bromination: The bromophenyl group can be introduced through a bromination reaction using bromine or a brominating agent like N-bromosuccinimide.

    Acetic Acid Introduction: The acetic acid moiety can be introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, especially at the bromophenyl group, leading to the formation of bromophenyl ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium azide or thiourea.

Major Products:

    Oxidation: Bromophenyl ketones or aldehydes.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new catalysts and ligands for chemical reactions.

Biology:

  • Investigated for its potential as an antimicrobial agent due to the presence of the tetrazole ring.
  • Studied for its interactions with biological macromolecules like proteins and nucleic acids.

Medicine:

  • Explored for its potential as a drug candidate in the treatment of various diseases, including cancer and infectious diseases.
  • Used in the design of enzyme inhibitors and receptor modulators.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of new polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of 5-(3-Bromophenyl)-2h-tetrazole-2-acetic acid involves its interaction with specific molecular targets in biological systems. The tetrazole ring can mimic the carboxylate group of amino acids, allowing it to bind to enzyme active sites and inhibit their activity. The bromophenyl group can enhance the compound’s binding affinity and specificity for certain targets, such as kinases or receptors.

Comparison with Similar Compounds

    5-Phenyl-2h-tetrazole-2-acetic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.

    5-(4-Bromophenyl)-2h-tetrazole-2-acetic acid: Similar structure but with the bromine atom in a different position, leading to variations in chemical and biological properties.

    5-(3-Chlorophenyl)-2h-tetrazole-2-acetic acid:

Uniqueness: The presence of the bromine atom in the 3-position of the phenyl ring in 5-(3-Bromophenyl)-2h-tetrazole-2-acetic acid imparts unique chemical and biological properties. This substitution pattern can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.

Properties

IUPAC Name

2-[5-(3-bromophenyl)tetrazol-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN4O2/c10-7-3-1-2-6(4-7)9-11-13-14(12-9)5-8(15)16/h1-4H,5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGORYZAIBVJRDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NN(N=N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001255224
Record name 5-(3-Bromophenyl)-2H-tetrazole-2-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001255224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81595-03-1
Record name 5-(3-Bromophenyl)-2H-tetrazole-2-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81595-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Bromophenyl)-2H-tetrazole-2-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001255224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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